molecular formula C12H17N B7883395 1-(2-Methylbenzyl)pyrrolidine

1-(2-Methylbenzyl)pyrrolidine

Cat. No. B7883395
M. Wt: 175.27 g/mol
InChI Key: CDJYXZCTNQNKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylbenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylbenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intermediates in Antibacterial Synthesis : 1-(2-Methylbenzyl)pyrrolidine derivatives have been used as intermediates in the preparation of quinolone antibacterials. These compounds are useful for developing stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are crucial C7 side chains for antibacterials (Schroeder et al., 1992).

  • Anionic Cyclizations to Pyrrolidines : The α-methylbenzyl chiral auxiliary on nitrogen atoms in these compounds contributes to the formation of 3-substituted pyrrolidines with significant diastereomeric excess (d.e.). This process is important in stereoselective synthesis (Coldham et al., 1997).

  • Synthesis of Chiral 3-Substituted-Pyrrolidines : These compounds are synthesized starting from specific pyrrolidinones, with the α-methylbenzyl functionality serving as both a nitrogen protecting group and a chiral auxiliary. This method is vital for creating enantiomerically pure pyrrolidine derivatives (Suto et al., 1992).

  • Anti-Inflammatory and Analgesic Agents : Certain derivatives of 1-(2-Methylbenzyl)pyrrolidine have shown potential as anti-inflammatory and analgesic agents, and as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

  • Photometric Reagents for Mercury : N-substituted pyrrolidine derivatives including 1-(2-Methylbenzyl)pyrrolidine variants have been used as photometric reagents for the determination of mercury in solutions, showcasing their utility in analytical chemistry (Pérez Ruiz et al., 1984).

  • Synthesis of Novel Antibiotics : Analogs of anisomycin, a type of antibiotic, have been synthesized using 1-(2-Methylbenzyl)pyrrolidine. These synthetic analogs were evaluated for their antiprotozoal, antifungal, and antibacterial activities (Hall et al., 1983).

  • Larvicidal and Nematicidal Activities : A new pyrrolidine alkaloid from the root barks of Orixa japonica, containing 1-(2-Methylbenzyl)pyrrolidine structure, exhibited larvicidal and nematicidal activities, suggesting its potential use in pest control (Liu et al., 2016).

properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-13/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJYXZCTNQNKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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